

Application Note: Laboratory Scale Synthesis of 4-Chloro-2-isopropylquinazoline

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Compound of Interest

Compound Name: 4-Chloro-2-isopropylquinazoline

CAS No.: 38154-42-6

Cat. No.: B1504095

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Abstract

This guide details a robust, two-stage protocol for the synthesis of **4-Chloro-2-isopropylquinazoline**, a critical intermediate in the development of kinase inhibitors (e.g., PI3K, EGFR targets). Unlike generic quinazoline syntheses, this protocol utilizes a Benzoxazinone Intermediate Strategy.^{[1][2][3][4]} This pathway minimizes impurity profiles common in direct condensation methods and ensures high regioselectivity.^{[1][2][3][4]} Special emphasis is placed on the safety management of the chlorination step involving phosphorus oxychloride (

).^{[1][2][3]}

Part 1: Strategic Retrosynthesis & Pathway Logic

The Challenge

Direct condensation of anthranilic acid with isobutyric acid derivatives often requires harsh conditions (

C) or results in low yields due to competitive decarboxylation.^{[1][2][3]}

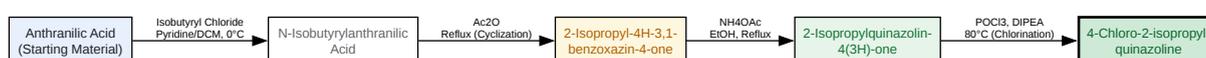
The Solution: The Benzoxazinone Route

We employ a "telescoped" activation strategy:

- Activation: Anthranilic acid is acylated and cyclized to a reactive benzoxazinone intermediate.[1][2][3][4]
- Substitution: The benzoxazinone ring is opened and re-closed with ammonia to form the stable quinazolinone.[1][2][3][4]
- Aromatization: The tautomeric amide is converted to the chloro-heterocycle using
.[1][2][3][4]

Reaction Scheme Visualization

The following diagram illustrates the chemical flow and mass transfer logic.



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Figure 1: Step-wise synthetic pathway via benzoxazinone activation.

Part 2: Experimental Protocol

Step 1: Synthesis of 2-Isopropylquinazolin-4(3H)-one

This step establishes the heterocyclic core.[3][4] The use of acetic anhydride (

) drives the formation of the benzoxazinone, which is highly susceptible to nucleophilic attack by ammonia.

Reagents:

- Anthranilic acid (1.0 equiv)
- Isobutyryl chloride (1.1 equiv)
- Pyridine (2.0 equiv)[5]
- Acetic anhydride (

) (excess)

- Ammonium Acetate (

) (3.0 equiv)

- Solvents: Dichloromethane (DCM), Ethanol (EtOH).

Protocol:

- Acylation: In a round-bottom flask, dissolve Anthranilic acid in DCM. Cool to
C. Add Pyridine.
- Dropwise add Isobutyryl chloride over 30 mins. Warm to RT and stir for 2 hours.
- Workup 1: Wash with 1N HCl (to remove pyridine), then Brine. Dry organic layer (
) and concentrate to yield N-isobutyrylanthranilic acid.[1][2][3][4]
- Benzoxazinone Formation: Suspend the residue in
(3 vol). Reflux for 1 hour. Concentrate to dryness (rotary evaporator) to yield the
Benzoxazinone intermediate (often a solid/oil).[2]
- Ring Expansion: Redissolve the residue in EtOH. Add Ammonium Acetate.[1][2][3][4] Reflux
for 3–4 hours.[1][2][3][4]
- Isolation: Cool the mixture to
C. The product, 2-Isopropylquinazolin-4(3H)-one, typically precipitates as a white solid.[4]
Filter, wash with cold EtOH, and dry.[1][3]

Checkpoint (Validation):

- Appearance: White crystalline solid.[1][2][3][4]
- ¹H NMR (CDCl₃, 500 MHz): Characteristic isopropyl signals are critical.
 - 1.35 (d, 6H,

-)
- 3.05 (sept, 1H,
-)
- 7.4–8.3 (m, 4H, Aromatic)
- 11.0+ (br s, 1H, NH)

Step 2: Chlorination to 4-Chloro-2-isopropylquinazoline

This step converts the amide carbonyl into the chloro-leaving group.^{[3][4]} Safety Note: This reaction generates HCl gas and requires strict thermal control during quenching.^{[1][2][3][4]}

Reagents:

- 2-Isopropylquinazolin-4(3H)-one (from Step 1)
- Phosphorus Oxychloride (
) (5–8 equiv)
- N,N-Diisopropylethylamine (DIPEA) (1.0 equiv) - Catalyst/Acid Scavenger

Protocol:

- Setup: Use a dry flask under Argon/Nitrogen atmosphere. Connect a scrubber (NaOH trap) to the exhaust to neutralize HCl fumes.^{[1][2][3]}
- Addition: Charge the Quinazolinone solid. Add
carefully.^{[1][2][3][4]} Add DIPEA.
- Reaction: Heat to 90°C (oil bath). The suspension will clear as the reaction proceeds. Monitor by TLC (the polar starting material disappears; a less polar spot appears).^{[1][2][3]} Reaction time is typically 2–4 hours.^{[1][2][3][4]}
- Concentration: Distill off excess

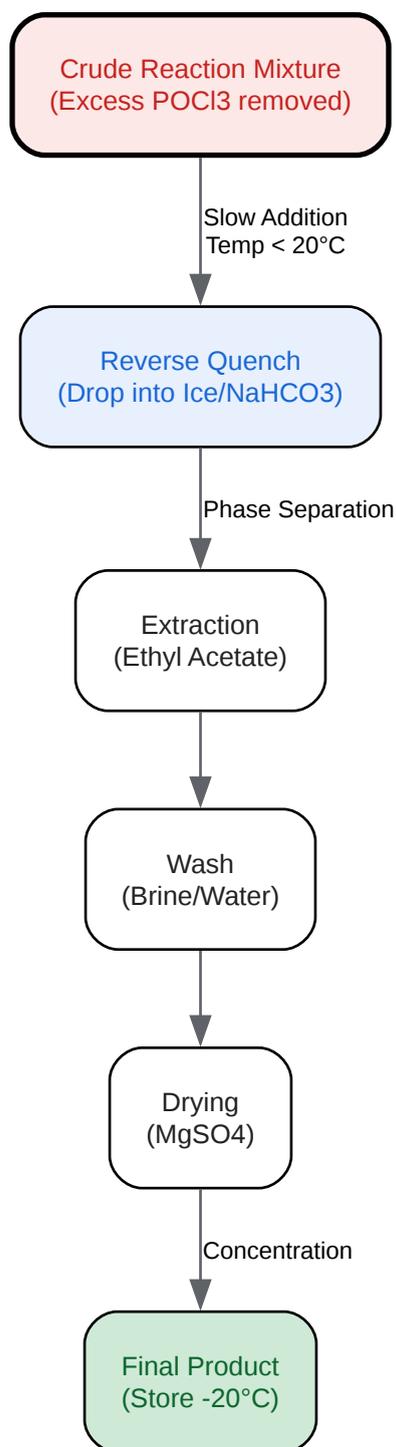
under reduced pressure (use a rigorous cold trap to protect the pump). Do not distill to complete dryness to avoid thermal instability.

Critical Workup: The "Reverse Quench"

DANGER: Never add water directly to the reaction residue.^{[1][2][3][4]}

- Preparation: Prepare a beaker with crushed ice and saturated Sodium Bicarbonate () or Sodium Acetate solution.
- Quenching: Dissolve the reaction residue in a minimal amount of DCM or Toluene.
- Transfer: Slowly drop the organic solution into the vigorously stirred ice/base mixture. Maintain internal temperature C.
- Extraction: Extract with Ethyl Acetate (x3). Wash combined organics with Brine.
- Purification: Dry () and concentrate. Purify via flash column chromatography (Hexanes/EtOAc gradient). The product is hydrolytically unstable; store under inert gas at C.

Part 3: Process Visualization (Workup Logic)



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Figure 2: Safety-critical workflow for POCl₃ quenching.

Part 4: Quality Control & Validation

| Parameter | Specification | Method |
|------------|--------------------------------------|---------------------------|
| Appearance | Off-white to yellow solid/oil | Visual |
| Purity | > 95% | HPLC (C18, ACN/Water) |
| Identity | Consistent with Structure | ¹ H NMR |
| Mass Spec | [M+H] ⁺ = 207.06 (approx) | LC-MS (ESI ⁺) |

Analytical Insight: The shift of the isopropyl methine proton is a key indicator.^{[1][2][3][4]} In the quinazolinone (Step 1), the ring is electron-rich due to the amide. In the 4-chloro derivative (Step 2), the ring becomes highly electron-deficient, causing a downfield shift in the aromatic and alkyl protons.

References

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